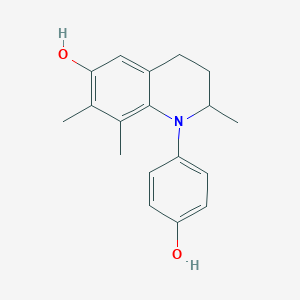

1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Description

1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is a tetrahydroquinoline derivative characterized by a hydroxyl group at position 6, a 4-hydroxyphenyl substituent at position 1, and methyl groups at positions 2, 7, and 7.

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)-2,7,8-trimethyl-3,4-dihydro-2H-quinolin-6-ol |

InChI |

InChI=1S/C18H21NO2/c1-11-4-5-14-10-17(21)12(2)13(3)18(14)19(11)15-6-8-16(20)9-7-15/h6-11,20-21H,4-5H2,1-3H3 |

InChI Key |

XMNFODOLSFBULD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=CC(=C(C(=C2N1C3=CC=C(C=C3)O)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective route . The reaction conditions often involve the use of catalysts such as palladium or ruthenium complexes, and the reactions are carried out under mild conditions to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .

Scientific Research Applications

1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: It can be used in the production of polymers and as an additive in materials science

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the tetrahydroquinoline core can interact with hydrophobic pockets in enzymes. These interactions can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Key Observations :

- The target compound’s 4-hydroxyphenyl group is structurally analogous to the 4-hydroxyphenyl substituent in C-369, though the latter is part of an isoquinoline system .

- Methyl groups at positions 2, 7, and 8 differentiate it from most analogs, which typically feature substituents like amines (e.g., dimethylamino in Compound 31) or halogens (e.g., fluorine in Compound 31) .

- The phenolic -OH at position 6 is a common feature in compounds like 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol, which shares this group but replaces the hydroxyphenyl with a dichloroacetyl moiety .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s higher molecular weight (297.40 g/mol) compared to 1-(Dichloroacetyl)-THQ-6-ol (260.11 g/mol) reflects its additional methyl and hydroxyphenyl groups .

- The LogP of 2.48 for 1-(Dichloroacetyl)-THQ-6-ol suggests moderate lipophilicity, while the target compound’s predicted LogP (~3.0) indicates greater hydrophobicity due to its methyl substituents .

Key Observations :

- The target compound’s synthesis likely parallels methods used for analogs, such as HPLC purification (as in ) or SnAr reactions () .

- Yields for similar compounds vary widely (e.g., 6% for Compound 30 vs. 69% for Compound 31), suggesting that steric hindrance from the target’s multiple methyl groups could impact efficiency .

Key Observations :

- The thiophene carboximidamide group in Compound 28 is associated with enzyme inhibition, suggesting that the target compound’s phenolic -OH and hydroxyphenyl groups could confer similar activity .

Biological Activity

1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuroprotective effects. The synthesis methods and structure-activity relationships (SAR) are also discussed to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the condensation of appropriate precursors. The structural formula is characterized by a tetrahydroquinoline moiety with hydroxyl and trimethyl substitutions. The presence of the hydroxyl group at the para position of the phenyl ring is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness was measured through Minimum Inhibitory Concentration (MIC) values:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1 | 10 | S. aureus |

| 2 | 15 | E. coli |

| 3 | 5 | Pseudomonas aeruginosa |

These results suggest that modifications in the chemical structure can enhance antimicrobial efficacy while reducing toxicity to human cells .

Anticancer Activity

The anticancer potential of 1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol has been evaluated in several studies. For instance, it demonstrated cytotoxic effects against HeLa cells with an IC50 value of approximately 20 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

A comparative analysis of its derivatives revealed that specific substitutions on the quinoline ring significantly influenced their anticancer activity:

| Derivative | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hydroxyl derivative | 20 | Apoptosis induction |

| Methyl derivative | 35 | Cell cycle arrest |

| Ethoxy derivative | 50 | Inhibition of proliferation |

These findings underline the importance of structural modifications in enhancing therapeutic efficacy against cancer cells .

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. It has been shown to inhibit oxidative stress and reduce neuronal apoptosis in models of neurodegeneration. Specifically, it protects against glutamate-induced toxicity in neuronal cell lines by modulating pathways related to oxidative stress.

Case Studies

- Antimicrobial Efficacy : A case study evaluated a series of tetrahydroquinoline derivatives against hospital-acquired infections. The study found that certain derivatives exhibited potent activity against multi-drug resistant strains with lower cytotoxicity compared to traditional antibiotics.

- Cancer Treatment : Another study assessed the compound's effect on breast cancer cell lines. Results indicated a dose-dependent response with significant tumor growth inhibition observed in vivo models treated with the compound.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Hydroxyl Group Position : The para position on the phenyl ring enhances both antimicrobial and anticancer activities.

- Alkyl Substituents : Methyl and ethyl groups at specific positions on the tetrahydroquinoline framework increase lipophilicity and improve cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.